Hydroxylamine sulfate
Overview
Description
Hydroxylamine sulfate, also known as hydroxylammonium sulfate, is a white crystalline compound with the chemical formula (NH2OH)2·H2SO4. It is highly soluble in water and hygroscopic in nature. This compound is widely used in various industrial processes, including the production of caprolactam, which is a precursor to Nylon-6 .
Preparation Methods
Hydroxylamine sulfate can be synthesized through several methods:
Raschig Method: This traditional method involves the reduction of nitric acid with hydrogen in the presence of sulfuric acid.
Nitroalkane Hydrolysis Method: In this method, nitroalkanes are hydrolyzed in the presence of sulfuric acid to produce hydroxylamine, which is subsequently converted to hydroxylammonium sulfate.
Electrodialysis with Oxime Hydrolysis: A more recent method involves the hydrolysis of oximes in an electrodialysis stack.
Chemical Reactions Analysis
Hydroxylamine sulfate undergoes various chemical reactions, including:
Oxidation: Hydroxylamine can be oxidized to produce nitrous oxide and water.
Reduction: Hydroxylamine can reduce aldehydes and ketones to oximes, and acid chlorides to hydroxamic acids.
Substitution: Hydroxylamine reacts with carboxylic acids and their derivatives to form hydroxamic acids.
Scientific Research Applications
Hydroxylamine sulfate has numerous applications in scientific research:
Chemistry: It is used as a reducing agent and in the synthesis of oximes and hydroxamic acids.
Biology: Hydroxylamine is involved in the nitrification process, where it is oxidized to nitrite by bacteria.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in various biochemical assays.
Industry: this compound is used in the production of caprolactam, which is a precursor to Nylon-6.
Mechanism of Action
Hydroxylamine sulfate exerts its effects through various mechanisms:
Comparison with Similar Compounds
Hydroxylamine sulfate can be compared with other hydroxylamine salts:
Hydroxylammonium Chloride: Similar to hydroxylammonium sulfate, this compound is used in organic synthesis and as a reducing agent.
Hydroxylammonium Nitrate: This compound is used in the production of explosives and propellants.
Hydroxylamine-O-sulfonic Acid: This compound is used in the synthesis of sulfonamides and as a reagent in organic synthesis.
This compound stands out due to its stability, solubility, and wide range of applications in various fields.
Properties
IUPAC Name |
hydroxylamine;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H2;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOQUOGDYKXFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO.NO.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals | |
Record name | Hydroxylamine, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10039-54-0 | |
Record name | Hydroxylamine, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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